3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide
Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a methoxy-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 2-methoxy-5-methylphenylamine under specific conditions to form the desired product. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, including as an inhibitor or modulator of specific biological pathways.
Industry: The compound may find use in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism by which 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)propanamide
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylphenyl)propanamide
- 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-methylphenyl)propanamide
Uniqueness
Compared to similar compounds, 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-methylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-3-4-12(21-2)11(9-10)16-13(18)7-8-17-14(19)5-6-15(17)20/h3-4,9H,5-8H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUEVNFECGGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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